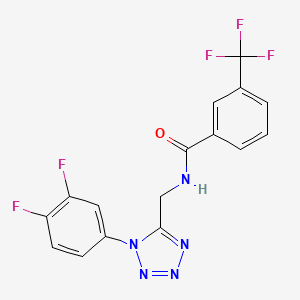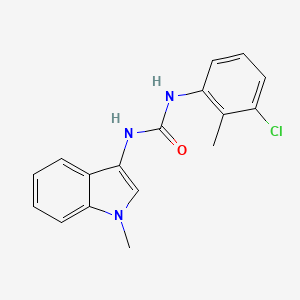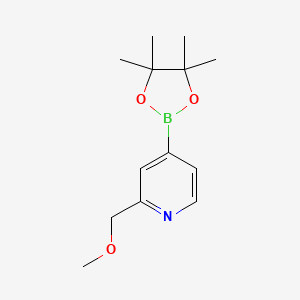![molecular formula C8H14O2S B2708063 1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one CAS No. 1935893-64-3](/img/structure/B2708063.png)
1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one is a chemical compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol . . This compound is characterized by the presence of an oxane ring and a sulfanyl group attached to an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one typically involves the reaction of oxan-3-ylmethanol with ethanethiol in the presence of a suitable catalyst . The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the sulfanyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
1-[(Oxan-2-ylmethyl)sulfanyl]ethan-1-one: Similar structure but with the oxane ring attached at a different position.
1-[(Oxan-4-ylmethyl)sulfanyl]ethan-1-one: Another positional isomer with the oxane ring attached at the fourth position.
1-[(Oxan-3-ylmethyl)sulfanyl]propan-1-one: Similar structure but with a propanone moiety instead of ethanone.
Uniqueness
1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one is unique due to its specific structural arrangement, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
S-(oxan-3-ylmethyl) ethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c1-7(9)11-6-8-3-2-4-10-5-8/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZIXXSDQGUEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2707980.png)
![(3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2707988.png)
![8-[(E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2707989.png)
![(2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide](/img/structure/B2707990.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2707991.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid](/img/structure/B2707994.png)
![1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2707996.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2707999.png)
![5-Fluoro-2-{[1-(3-phenylpropyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2708000.png)

![1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione](/img/structure/B2708002.png)
![3-(2-{[1,4'-bipiperidine]-1'-yl}-2-oxoethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2708003.png)
